3-Hexanone

描述

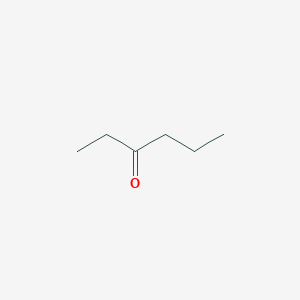

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCHFHIRKBAQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021608 | |

| Record name | 3-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley], Liquid | |

| Record name | 3-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

123.00 to 124.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.812-0.818 | |

| Record name | 3-Hexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

13.9 [mmHg] | |

| Record name | 3-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-38-8, 63072-44-6 | |

| Record name | 3-Hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063072446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P601A79G79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.5 °C | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Hexanone from 3-Hexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis of 3-hexanone via the oxidation of its corresponding secondary alcohol, 3-hexanol (B165604). The oxidation of secondary alcohols is a fundamental and crucial transformation in organic synthesis, yielding ketones that serve as vital intermediates in the production of fine chemicals, pharmaceuticals, and other high-value materials. This guide details several common and effective oxidation methodologies, complete with experimental protocols, comparative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Reaction Overview

The conversion of 3-hexanol, a secondary alcohol, to this compound, a ketone, involves the removal of a hydride equivalent from the alcohol.[1] This process requires an oxidizing agent to accept the electrons. The general transformation is illustrated below:

Chemical Equation: CH₃CH₂CH(OH)CH₂CH₂CH₃ + [Oxidizing Agent] → CH₃CH₂C(=O)CH₂CH₂CH₃ + [Reduced Agent]

A variety of oxidizing agents can be employed, each with distinct advantages concerning reaction conditions, selectivity, cost, and environmental impact.[1] The choice of oxidant is often dictated by the presence of other functional groups within the substrate and the desired scale of the reaction.

Core Oxidation Mechanisms

Most alcohol oxidations proceed through a common mechanistic framework. The key steps generally involve the formation of an intermediate ester (e.g., a chromate, chloro(dimethyl)sulfonium, or periodinane ester) followed by an E2-like elimination.[2] In this step, a base removes the proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and cleavage of the bond to the oxidant.[2]

Caption: General mechanistic pathway for alcohol oxidation.

Comparative Analysis of Oxidation Methods

Several classes of reagents are effective for the oxidation of 3-hexanol. The following table summarizes the typical reaction conditions and yields for the most prominent methods.

| Oxidation Method | Reagent(s) | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Jones Oxidation | CrO₃, H₂SO₄, H₂O | Acetone (B3395972) | 0 to 25 | 0.5 - 2 h | 85-95 | Strong acid; not suitable for acid-sensitive substrates. Cr(VI) is toxic.[3][4] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (B109758) | -78 to -60 | 1 - 3 h | 90-98 | Mild conditions, avoids toxic metals. Produces volatile, malodorous dimethyl sulfide.[5][6] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | 20 - 25 | 0.5 - 2 h | 90-98 | Very mild, neutral pH, high selectivity. Reagent is expensive and potentially explosive.[7][8][9] |

| Hypochlorite Oxidation | NaOCl, CH₃COOH | Acetic Acid or CH₂Cl₂ | 15 - 25 | 1 - 2 h | ~95 | Inexpensive, environmentally benign "green" alternative to heavy metal oxidants.[10][11] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for performing the oxidation of 3-hexanol using the aforementioned reagents.

Protocol 1: Jones Oxidation

This method uses chromic acid, prepared in situ, to oxidize the alcohol. The reaction is rapid and high-yielding but uses a carcinogenic Cr(VI) reagent and is conducted under strongly acidic conditions.[3]

Reagents:

-

3-Hexanol

-

Jones Reagent (Chromium trioxide in aqueous sulfuric acid)

-

Acetone (solvent)

-

Isopropyl alcohol (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hexanol (e.g., 10.2 g, 0.1 mol) in 50 mL of acetone.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[4]

-

Add the Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature below 20 °C throughout the addition. The color of the solution will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[12]

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.

-

Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color is no longer visible.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent by rotary evaporation to yield crude this compound.

-

Purify the product by fractional distillation.

Protocol 2: Swern Oxidation

The Swern oxidation is a widely used method known for its mild reaction conditions and high yields, avoiding the use of heavy metals.[13] The reaction must be performed at low temperatures (-78 °C) and produces dimethyl sulfide, which has a strong, unpleasant odor.[6]

Caption: Standard experimental workflow for a Swern oxidation.

Reagents:

-

3-Hexanol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, solvent)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a thermometer, and two dropping funnels.

-

Add anhydrous dichloromethane (DCM) to the flask and cool to -78 °C using a dry ice/acetone bath.

-

To the cold DCM, add oxalyl chloride (e.g., 1.1 equivalents) dropwise.[14]

-

Slowly add a solution of DMSO (e.g., 2.2 equivalents) in DCM from a dropping funnel, keeping the internal temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of 3-hexanol (1.0 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.[14]

-

Add triethylamine (Et₃N, e.g., 5.0 equivalents) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C.[14]

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by distillation or column chromatography.

Protocol 3: Dess-Martin Oxidation

This method employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which is highly selective and operates under very mild, neutral conditions at room temperature.[7]

Reagents:

-

3-Hexanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM, solvent)

-

Saturated sodium bicarbonate solution

-

Sodium thiosulfate (B1220275)

Procedure:

-

To a stirred solution of 3-hexanol (1.0 equivalent) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (e.g., 1.1-1.5 equivalents) in one portion.[8]

-

Stir the reaction at room temperature and monitor its progress by TLC or GC (typically complete in 0.5-2 hours).[15]

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to afford the product, which can be further purified if necessary.

References

- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Jones oxidation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. ursula.chem.yale.edu [ursula.chem.yale.edu]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Jones Oxidation [organic-chemistry.org]

- 13. Swern Oxidation [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Dess-Martin Oxidation [organic-chemistry.org]

An In-Depth Technical Guide to the Reaction Mechanisms of 3-Hexanone in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms of 3-hexanone, a significant ketone in organic synthesis. It details key transformations including enolization, nucleophilic additions, reductions, and oxidations. The information is presented to be a valuable resource for professionals in research and drug development, offering insights into the reactivity and synthetic utility of this versatile molecule.

Enolization: The Gateway to Alpha-Carbon Reactivity

The presence of α-hydrogens in this compound allows for the formation of two regioisomeric enolates under basic or acidic conditions. The regioselectivity of enolate formation is a critical factor in controlling the outcome of subsequent reactions.

-

Kinetic Enolate: Formed by the removal of the less sterically hindered proton at the C-2 position. This is favored under conditions of strong, bulky bases (e.g., Lithium diisopropylamide - LDA) at low temperatures.

-

Thermodynamic Enolate: The more substituted and thermodynamically more stable enolate, is formed by the removal of a proton from the C-4 position. This is favored under conditions that allow for equilibration, such as weaker bases (e.g., sodium ethoxide) at higher temperatures.

The enolates of this compound are key intermediates in a variety of reactions, including aldol (B89426) condensations and alkylations, allowing for the formation of new carbon-carbon bonds at the α-position.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. These reactions are fundamental to constructing more complex molecules.

Grignard Reaction

The addition of a Grignar reagent, such as methylmagnesium bromide (CH₃MgBr), to this compound results in the formation of a tertiary alcohol after acidic workup. This reaction is a powerful tool for creating new carbon-carbon bonds at the carbonyl carbon.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from ketones. Reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), yields an alkene. This reaction is particularly useful as it forms the double bond at a defined position.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and reaction conditions employed.

Reduction to an Alcohol

Reduction of this compound with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3-hexanol, a secondary alcohol.

Deoxygenation to an Alkane

Complete removal of the carbonyl oxygen to form an alkane (hexane) can be achieved under either acidic or basic conditions.

-

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.[1]

-

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. This method is ideal for substrates that are sensitive to acid.[2]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent alkyl groups. For this compound, the propyl group has a higher migratory aptitude than the ethyl group. Therefore, the major product is ethyl propionate (B1217596). A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3][4]

Quantitative Data Summary

The following table summarizes available quantitative data for the reactions of this compound and related ketones. Data for this compound is prioritized; where unavailable, data for structurally similar ketones is provided as a reference.

| Reaction | Substrate | Reagents | Conditions | Product(s) | Yield (%) | Rate Constant | Reference |

| H-abstraction | This compound | Cl• | 260-333 K, 1 Torr | HCl + C₆H₁₁O• | 98 ± 8 | k = (1.6 ± 0.4) x 10⁻⁹ exp[(-884 ± 69)/T] cm³ molecule⁻¹ s⁻¹ | [5] |

| Grignard Addition | This compound | CH₃MgBr, then H₃O⁺ | Ether | 3-Methyl-3-hexanol | N/A | N/A | [6] |

| Clemmensen Reduction | Aliphatic Ketones | Zn(Hg), HCl | Reflux | Alkane | Generally low (<50%) | N/A | [7] |

| Wolff-Kishner Reduction | General Ketones | N₂H₄, KOH, Ethylene Glycol | 150-200 °C | Alkane | Typically high | N/A | [2] |

| Baeyer-Villiger Oxidation | 3-Methylcyclohexanone | Oxone | Aqueous, low temp. | 3-Methyl-ε-caprolactone & 5-Methyl-ε-caprolactone | Low | N/A | [8] |

Detailed Experimental Protocols

The following are representative experimental protocols for key reactions of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and desired scales.

Protocol 1: Grignard Reaction of this compound with Methylmagnesium Bromide

Objective: To synthesize 3-methyl-3-hexanol from this compound.

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.

-

Add this compound (1 equivalent) dissolved in anhydrous diethyl ether to the flask.

-

Cool the flask in an ice bath.

-

Slowly add methylmagnesium bromide solution (1.1 equivalents) from the dropping funnel to the stirred solution of this compound over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude 3-methyl-3-hexanol.

-

Purify the product by distillation or column chromatography.

Protocol 2: Wolff-Kishner Reduction of this compound

Objective: To synthesize hexane from this compound.

Materials:

-

This compound

-

Potassium hydroxide

-

Diethylene glycol

-

Round-bottom flask, condenser, heating mantle, and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent), diethylene glycol, and hydrazine hydrate (4-5 equivalents).

-

Add potassium hydroxide pellets (4-5 equivalents) to the mixture.

-

Heat the mixture to reflux (around 180-200 °C) and maintain for 3-4 hours. The evolution of nitrogen gas should be observed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a low-boiling hydrocarbon solvent (e.g., pentane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation to obtain hexane.

Protocol 3: Baeyer-Villiger Oxidation of this compound

Objective: To synthesize ethyl propionate from this compound.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by distillation to obtain crude ethyl propionate.

-

Purify the product by fractional distillation.

References

- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Ethyl propionate | 105-37-3 [chemicalbook.com]

- 4. プロピオン酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. homework.study.com [homework.study.com]

- 7. ETHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]

Spectroscopic Analysis of 3-Hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-hexanone (ethyl propyl ketone), a common organic solvent and synthetic intermediate. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ (C1) | ~1.05 | Triplet | ~7.4 |

| CH₂ (C2) | ~2.42 | Quartet | ~7.4 |

| CH₂ (C4) | ~2.38 | Triplet | ~7.4 |

| CH₂ (C5) | ~1.57 | Sextet | ~7.4 |

| CH₃ (C6) | ~0.92 | Triplet | ~7.4 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon (Position) | Chemical Shift (δ) ppm |

| C1 | ~7.8 |

| C2 | ~35.7 |

| C3 (C=O) | ~211.5 |

| C4 | ~44.8 |

| C5 | ~17.5 |

| C6 | ~13.8 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[1][2] The tube is then placed in the NMR spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.[3] For the less sensitive ¹³C NMR, a greater number of scans is required, often taking 20-60 minutes to acquire.[2] The field is locked on the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3] The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1717 | Strong | C=O (Ketone) stretch |

| ~2870-2960 | Strong | C-H (alkane) stretch |

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[4] The plates are then mounted in a sample holder and placed in the beam path of the FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal (e.g., diamond or germanium).[5] A background spectrum of the clean, empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data Presentation

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - C₂H₅]⁺ or [CH₃CH₂CH₂CO]⁺ |

| 57 | Very High | [M - C₃H₇]⁺ or [CH₃CH₂CO]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

This compound, being a volatile organic compound, is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS).[7] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[7] The detector records the abundance of each ion, generating the mass spectrum.

Interrelation of Spectroscopic Data

The data from these different spectroscopic techniques are complementary and together provide a comprehensive structural characterization of this compound.

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. massbank.eu [massbank.eu]

Physical properties of ethyl propyl ketone

An In-depth Technical Guide on the Physical Properties of Ethyl Propyl Ketone

Introduction

Ethyl propyl ketone, systematically known as 3-Hexanone, is an organic compound with the chemical formula C₆H₁₂O.[1] It is a ketone that finds application as a solvent and a chemical intermediate in various industrial processes.[1][2] This document provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The physical properties of ethyl propyl ketone (this compound) are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₂O[1][3] |

| Molar Mass | 100.16 g/mol [1][3] |

| Appearance | Colorless to slightly yellow liquid.[1][3] |

| Odor | Described as having sweet, fruity, waxy, and grape-like notes.[1] |

| Density | 0.812 - 0.82 g/cm³ at 20-25 °C.[1][3][4] |

| Melting Point | -55 °C[3][4] |

| Boiling Point | 118 - 125 °C[1][3][4] |

| Flash Point | 20 °C (68 °F) to 35 °C (95 °F).[1][3] |

| Water Solubility | 14 - 14.7 g/L.[1][3] |

| Vapor Pressure | 12.1 mmHg at 25 °C.[3] |

| Refractive Index | 1.400 - 1.401 (at 20 °C, for the sodium D-line).[3][4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of a liquid compound like ethyl propyl ketone are provided below.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and an electronic balance.[5][6] For higher precision, a pycnometer or a pipette can be used for volume measurement.

Methodology:

-

Preparation: Ensure the graduated cylinder is clean and completely dry.

-

Tare Mass: Place the empty graduated cylinder on an electronic balance and tare the balance to zero.[5]

-

Volume Measurement: Carefully pour a specific volume of ethyl propyl ketone (e.g., 20 mL) into the graduated cylinder. Read the volume at the bottom of the meniscus with your eyes level to the marking to avoid parallax error.[6]

-

Mass Measurement: Place the graduated cylinder containing the liquid back onto the tared balance and record the mass of the liquid.[5]

-

Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[5]

-

Repeatability: For accuracy, repeat the measurement at least three times and calculate the average density.[7]

Caption: Workflow for determining the density of a liquid.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For ethyl propyl ketone, this occurs at a sub-zero temperature, requiring a specialized cooling apparatus. The general principle using the capillary method is described.

Methodology:

-

Sample Preparation: A small amount of the solidified (frozen) compound is crushed into a fine powder.[8]

-

Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped or dropped through a long glass tube to pack the sample tightly into the sealed end, to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) equipped with a calibrated thermometer or digital sensor and a cooling system.[9][10]

-

Approximate Determination: The sample is warmed rapidly to find an approximate melting range. The apparatus is then allowed to cool.[9]

-

Accurate Determination: A new sample is prepared and heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[9]

Caption: Workflow for determining the melting point of a solid.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to change into a gas. The micro-reflux method is suitable when only a small sample volume is available.[11]

Methodology:

-

Apparatus Setup: A small amount of ethyl propyl ketone (a few mL) is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end down.[12]

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.[11][13]

-

Observation: As the liquid heats, trapped air will first bubble out of the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the capillary's open end.[14]

-

Cooling and Measurement: Once a steady stream of bubbles is observed, the heat source is removed. The assembly is allowed to cool slowly.[14]

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. This indicates that the vapor pressure inside the capillary equals the atmospheric pressure.[11][14]

Caption: Workflow for determining the boiling point of a liquid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethyl propyl ketone supplier, Ethyl propyl ketone manufacturer - HANGZHOU BETTER CHEMTECH LTD [betterchemtech.com]

- 3. chembk.com [chembk.com]

- 4. ethyl propyl ketone [stenutz.eu]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. embibe.com [embibe.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Video: Boiling Points - Procedure [jove.com]

Keto-Enol Tautomerization of 3-Hexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerization of 3-hexanone, a fundamental process in organic chemistry with implications in reaction mechanisms and drug development. While direct quantitative experimental data for this compound is limited, this document outlines the theoretical framework, catalytic mechanisms, and influencing factors governing its tautomeric equilibrium. Detailed experimental protocols using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, adapted for the anticipated low enol content of simple acyclic ketones. Furthermore, the guide highlights the utility of computational chemistry in elucidating the thermodynamic and kinetic parameters of this transformation. This document serves as a valuable resource for researchers seeking to understand, quantify, and manipulate the keto-enol equilibrium of this compound and related carbonyl compounds.

Introduction

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1] This equilibrium is a cornerstone of organic chemistry, influencing the reactivity of carbonyl compounds. The enol form, though often the minor component in the equilibrium for simple ketones, is a key nucleophilic intermediate in many reactions, including halogenation, alkylation, and aldol (B89426) condensations.[1][2]

This compound, a simple acyclic ketone, is expected to exist predominantly in its keto form. However, understanding the dynamics of its equilibrium with the corresponding enol tautomers is crucial for predicting its chemical behavior and designing synthetic strategies. This guide provides a detailed examination of the keto-enol tautomerization of this compound, addressing its mechanism, equilibrium, and the analytical methods for its study.

Tautomeric Structures of this compound

This compound can form two possible enol structures through the deprotonation of an α-hydrogen from either carbon-2 or carbon-4.[3] This results in (Z/E)-hex-2-en-3-ol and (Z/E)-hex-3-en-3-ol. The formation of these tautomers is a reversible process, with the keto form generally being more stable for simple ketones.[1]

Catalysis of Tautomerization

The interconversion between the keto and enol forms of this compound is slow in neutral conditions but is significantly accelerated by acid or base catalysis.[1]

Acid Catalysis

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base (e.g., water or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form the enol.[2][4]

Base Catalysis

In the presence of a base, an α-hydrogen is removed to form an enolate ion. Subsequent protonation of the enolate oxygen by a protic solvent or a weak acid yields the enol.[5]

Quantitative Analysis of the Tautomeric Equilibrium

Direct experimental determination of the equilibrium constant (Keq) for the keto-enol tautomerization of this compound is challenging due to the expected low concentration of the enol tautomers. However, spectroscopic and computational methods can be employed to estimate these values.

Spectroscopic Data

-

¹H NMR Spectrum: The proton NMR spectrum of this compound is well-documented.[6]

-

Mass Spectrum: The mass spectrum of this compound is also available, providing information on its fragmentation pattern.

Thermodynamic and Kinetic Considerations

For simple acyclic ketones, the keto form is thermodynamically more stable than the enol form.[7] The equilibrium constant (Keq = [enol]/[keto]) is therefore typically much less than 1.

The rate of enolization can be influenced by the choice of catalyst and reaction conditions. The formation of the kinetic versus the thermodynamic enolate can be controlled by the base used and the temperature.[8][9] A bulky, strong base at low temperatures, such as lithium diisopropylamide (LDA), favors the formation of the kinetic enolate (from the less substituted α-carbon), while a weaker base at higher temperatures allows for equilibration to the more stable thermodynamic enolate (from the more substituted α-carbon).[8][9]

Table 1: Summary of Expected Quantitative Data for this compound Keto-Enol Tautomerization

| Parameter | Expected Value/Trend | Notes |

| Equilibrium Constant (Keq) | Very low (<< 1) | The keto form is significantly more stable for simple acyclic ketones.[1] |

| ΔG° (Gibbs Free Energy) | Positive | Reflects the higher stability of the keto form. |

| ΔH° (Enthalpy) | Positive | The C=O double bond is generally stronger than a C=C double bond, making the keto form enthalpically favored. |

| ΔS° (Entropy) | Can be positive or negative | The change in entropy is influenced by factors such as solvent ordering around the more polar keto form. |

| Rate of Tautomerization | Slow (uncatalyzed), Fast (catalyzed) | Acid and base catalysis significantly increase the rate of interconversion.[1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the keto-enol equilibrium of this compound. These protocols are adapted from established methods for other carbonyl compounds and are designed to address the anticipated low enol concentration.[10][11][12]

NMR Spectroscopy for Equilibrium Constant Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying tautomeric equilibria, provided the rate of interconversion is slow on the NMR timescale.[13]

Objective: To determine the equilibrium constant (Keq) of the keto-enol tautomerization of this compound in various deuterated solvents.

Materials:

-

This compound (high purity)

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation: Prepare solutions of this compound in each deuterated solvent at a known concentration (e.g., 0.1 M).

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is critical for detecting the low concentration of enol tautomers.

-

Spectral Analysis:

-

Identify the characteristic signals for the keto form of this compound.

-

Search for the expected signals of the enol tautomers. The vinylic proton of the enol is expected to appear in the range of 4.5-5.5 ppm.

-

Carefully integrate the signals corresponding to the keto and enol forms. For accurate quantification, it is crucial to integrate non-overlapping peaks.

-

-

Calculation of Keq: The equilibrium constant is calculated using the following equation: Keq = (Integral of enol proton) / (Integral of a specific keto proton * stoichiometry factor) The stoichiometry factor accounts for the number of protons giving rise to each signal.[12]

-

Variable Temperature Studies: To determine the thermodynamic parameters (ΔH° and ΔS°), repeat the NMR measurements at different temperatures. A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed.[11]

UV-Vis Spectroscopy for Qualitative and Quantitative Analysis

UV-Vis spectroscopy can be used to study keto-enol equilibria, as the keto and enol forms have different absorption maxima.[14][15] The enol form, with its C=C-OH chromophore, typically absorbs at a longer wavelength than the isolated carbonyl group of the keto form.[14]

Objective: To qualitatively observe the enol form of this compound and potentially quantify the equilibrium constant.

Materials:

-

This compound (high purity)

-

Solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

Identify the n → π* transition of the keto form (typically around 280 nm for simple ketones).

-

Look for a separate, weaker absorption band at a longer wavelength, which can be attributed to the π → π* transition of the enol form.

-

-

Quantitative Analysis (if possible): If the molar absorptivity of the enol form can be determined or estimated, the Beer-Lambert law can be used to calculate the concentration of the enol and subsequently the equilibrium constant.[16] This is often challenging for simple ketones due to the low enol concentration and overlapping peaks.

Computational Chemistry Approach

Given the challenges in experimental quantification, computational chemistry provides a powerful alternative for investigating the keto-enol tautomerization of this compound.[17][18][19] Density Functional Theory (DFT) calculations can be used to determine the geometries, relative energies, and thermodynamic properties of the keto and enol tautomers.[17][19]

Methodology:

-

Software: Gaussian, Spartan, or other quantum chemistry packages.

-

Method: A suitable level of theory, such as B3LYP with a 6-31G* or larger basis set, should be employed.

-

Calculations:

-

Geometry optimization of the keto and all possible enol structures.

-

Frequency calculations to confirm that the optimized structures are true minima and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Transition state searches to determine the activation energies for the tautomerization reactions.

-

Solvent effects can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).[19]

-

Visualizations

Tautomerization Pathways

Caption: Acid- and base-catalyzed tautomerization pathways of this compound.

Experimental Workflow for Keq Determination

Caption: Workflow for experimental and computational determination of Keq.

Factors Influencing Keto-Enol Equilibrium

Caption: Key factors influencing the keto-enol equilibrium of this compound.

Conclusion

The keto-enol tautomerization of this compound, while heavily favoring the keto form, is a critical aspect of its chemical reactivity. This technical guide has provided a thorough overview of the theoretical underpinnings, catalytic mechanisms, and analytical approaches for studying this equilibrium. Although direct quantitative experimental data for this compound is scarce, the detailed protocols for NMR and UV-Vis spectroscopy, along with the framework for computational analysis, offer a robust strategy for its investigation. For researchers in drug development and organic synthesis, a deep understanding of these principles is essential for predicting reaction outcomes and designing novel molecular entities. The methodologies and concepts presented herein provide a solid foundation for further exploration into the fascinating world of tautomerism.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. How many enol structures of the 3hexanone are poss class 12 chemistry CBSE [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. This compound(589-38-8) 1H NMR spectrum [chemicalbook.com]

- 7. Kinetic vs thermodynamic enolization. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. rsc.org [rsc.org]

- 15. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods | Semantic Scholar [semanticscholar.org]

- 18. sanad.iau.ir [sanad.iau.ir]

- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

Synthesis of 3-Hexanone from (E)-3-Hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-hexanone from the starting material (E)-3-hexene. The primary methodologies discussed are the two-step hydration-oxidation sequence and the direct Wacker-Tsuji oxidation. This document offers detailed experimental protocols, quantitative data, and mechanistic diagrams to assist researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Synthetic Strategies

The conversion of an internal alkene, such as (E)-3-hexene, to a ketone can be achieved through two main strategies:

-

Two-Step Hydration-Oxidation: This is a reliable and widely used approach. The first step involves the hydration of the carbon-carbon double bond to form an alcohol, 3-hexanol (B165604). Since (E)-3-hexene is a symmetrical alkene, the regioselectivity of the hydration is not a concern, as it will yield the same alcohol product regardless of whether the hydroxyl group is added to the third or fourth carbon. The second step is the oxidation of the secondary alcohol, 3-hexanol, to the corresponding ketone, this compound.

-

Direct Oxidation: The Wacker-Tsuji oxidation offers a more direct route, converting the alkene to a ketone in a single step using a palladium catalyst. While often employed for terminal alkenes to produce methyl ketones, this method can also be applied to internal alkenes.

Two-Step Synthesis: Hydration of (E)-3-Hexene to 3-Hexanol

Two primary methods for the hydration of (E)-3-hexene to 3-hexanol are hydroboration-oxidation and oxymercuration-demercuration.

Hydroboration-Oxidation

This method involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. For symmetrical internal alkenes, this reaction is straightforward and typically proceeds with high yield.

Experimental Protocol:

A detailed protocol for a similar internal alkene, cis-2-methyl-3-hexene, can be adapted for (E)-3-hexene:

-

Hydroboration:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is flushed with dry nitrogen.

-

(E)-3-hexene (10 mmol) is added to the flask via syringe, followed by 10 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

The flask is cooled to 0 °C in an ice bath.

-

A 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) in THF (3.7 mL, 3.7 mmol) is added dropwise via syringe while maintaining the temperature at 0 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

-

-

Oxidation:

-

The reaction mixture is cooled back to 0 °C with an ice bath.

-

3.0 mL of a 3 M aqueous sodium hydroxide (B78521) solution is added slowly and carefully.

-

Following the NaOH addition, 3.0 mL of 30% hydrogen peroxide solution is added dropwise, ensuring the internal temperature does not exceed 40-50 °C.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour.

-

-

Work-up and Isolation:

-

20 mL of diethyl ether is added to the reaction mixture, and the contents are transferred to a separatory funnel.

-

The organic layer is separated and washed sequentially with 20 mL of water and 20 mL of brine.

-

The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

The drying agent is filtered off, and the solvent is removed using a rotary evaporator.

-

The crude 3-hexanol is purified by fractional distillation.

-

Oxymercuration-Demercuration

This method involves the addition of mercury(II) acetate (B1210297) to the alkene in the presence of water, followed by in-situ reduction with sodium borohydride (B1222165). This reaction also proceeds without carbocation rearrangement.[1][2]

Experimental Protocol:

-

Oxymercuration:

-

In a round-bottom flask, (E)-3-hexene (10 mmol) is dissolved in a mixture of 10 mL of THF and 10 mL of water.

-

Mercury(II) acetate (10 mmol) is added to the stirred solution at room temperature.

-

The reaction mixture is stirred for 1 hour, or until the disappearance of the alkene is confirmed by TLC or GC analysis.

-

-

Demercuration:

-

The reaction mixture is cooled in an ice bath.

-

A solution of sodium borohydride (5 mmol) in 10 mL of 3 M aqueous sodium hydroxide is added dropwise.

-

The mixture is stirred for 1 hour at room temperature.

-

-

Work-up and Isolation:

-

The mixture is extracted twice with 20 mL portions of diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting 3-hexanol is purified by distillation.

-

Two-Step Synthesis: Oxidation of 3-Hexanol to this compound

The secondary alcohol, 3-hexanol, can be oxidized to this compound using various reagents. Pyridinium (B92312) chlorochromate (PCC) and Jones reagent are common choices.

Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a milder oxidizing agent that is effective for converting secondary alcohols to ketones without over-oxidation.[3]

Experimental Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (15 mmol) and Celite in 50 mL of anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask, a solution of 3-hexanol (10 mmol) in 10 mL of DCM is added in one portion.[4]

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure.

-

The crude this compound is purified by distillation.

Oxidation with Jones Reagent

Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone (B3395972), is a strong oxidizing agent that readily converts secondary alcohols to ketones.[5][6]

Experimental Protocol:

-

A solution of 3-hexanol (10 mmol) in 20 mL of acetone is prepared in a flask and cooled in an ice bath.

-

Jones reagent is prepared by dissolving 2.7 g of chromium trioxide in 2.3 mL of concentrated sulfuric acid and diluting with water to a final volume of 10 mL.

-

The Jones reagent is added dropwise to the stirred solution of the alcohol at a rate that maintains the reaction temperature below 20 °C. The appearance of a green precipitate of chromium(III) salts indicates the progress of the reaction.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.

-

The excess oxidizing agent is quenched by the addition of a small amount of isopropanol (B130326) until the orange color disappears.

-

The mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The ether extract is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the this compound is purified by distillation.

Direct Synthesis: Wacker-Tsuji Oxidation of (E)-3-Hexene

The Wacker-Tsuji oxidation provides a direct conversion of (E)-3-hexene to this compound. A palladium/iron co-catalyst system under an oxygen atmosphere has been shown to be effective for the oxidation of internal alkenes.[7]

Experimental Protocol:

-

To a reaction vessel, add PdCl₂ (0.050 mmol) and Fe(III) citrate·nH₂O (0.050 mmol).

-

Purge the vessel with oxygen.

-

Add 3.0 mL of 1,2-dimethoxyethane (B42094) (DME) and 1.0 mL of H₂O, and stir the mixture at room temperature.

-

Slowly add (E)-3-hexene (0.50 mmol) over 23 hours using a syringe pump.

-

Stir the reaction mixture for an additional hour (24 hours total).

-

The product can be derivatized to 2,4-dinitrophenylhydrazone for characterization, or the crude material can be purified by silica gel column chromatography to yield this compound.

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reference(s) |

| Hydroboration-Oxidation + PCC Oxidation | (E)-3-Hexene | 1. BH₃•THF, H₂O₂, NaOH2. PCC, Celite, DCM | High | [4] |

| Hydroboration-Oxidation + Jones Oxidation | (E)-3-Hexene | 1. BH₃•THF, H₂O₂, NaOH2. CrO₃, H₂SO₄, Acetone | High | [5][6] |

| Oxymercuration-Demercuration + PCC Oxidation | (E)-3-Hexene | 1. Hg(OAc)₂, H₂O, THF; NaBH₄2. PCC, Celite, DCM | High | [1][4] |

| Oxymercuration-Demercuration + Jones Oxidation | (E)-3-Hexene | 1. Hg(OAc)₂, H₂O, THF; NaBH₄2. CrO₃, H₂SO₄, Acetone | High | [1][5] |

| Wacker-Tsuji Oxidation | (E)-3-Hexene | PdCl₂, Fe(III) citrate·nH₂O, O₂, DME, H₂O | Moderate | [7] |

Product Characterization: this compound

| Property | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 2.41 (t, 2H), 2.38 (t, 2H), 1.60 (sextet, 2H), 1.04 (t, 3H), 0.91 (t, 3H) | [8][9] |

| ¹³C NMR (CDCl₃) | δ (ppm): 211.5 (C=O), 44.9 (CH₂), 35.8 (CH₂), 17.5 (CH₂), 13.8 (CH₃), 7.8 (CH₃) | [8] |

| IR (neat) | ν (cm⁻¹): ~2960 (C-H stretch), ~1717 (C=O stretch, strong) | [10][11] |

| Mass Spec (EI) | m/z (%): 57 (100), 29 (65), 71 (50), 43 (40), 100 (M+, 10) | [11] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solved 6. The 'H and 13C NMR spectra for this compound are | Chegg.com [chegg.com]

- 9. This compound(589-38-8) 1H NMR spectrum [chemicalbook.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. This compound | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Hexanone via Grignard Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-hexanone, a valuable ketone in organic synthesis, utilizing the Grignard reaction. The document outlines the core reaction mechanism, detailed experimental protocols, and key quantitative data, tailored for professionals in chemical research and development.

Introduction and Synthetic Strategy

The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds.[1] It involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbon of a carbonyl group, such as in an aldehyde or ketone.[2][3] For the synthesis of this compound, a common and efficient strategy involves a two-step process:

-

Grignard Addition: The reaction of a suitable Grignard reagent with an aldehyde to form the secondary alcohol, 3-hexanol (B165604). Two primary combinations are feasible: the reaction of propylmagnesium bromide with propanal or the reaction of ethylmagnesium bromide with butanal.[4][5]

-

Oxidation: The subsequent oxidation of the resulting 3-hexanol to yield the target ketone, this compound.[4]

This guide will focus on the synthesis pathway commencing from 1-propanol, which serves as the precursor for both the Grignard reagent (propylmagnesium bromide) and the aldehyde (propanal).[4][6]

Reaction Mechanism

The synthesis proceeds through a well-established mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[2][3] The mechanism involves the following key stages:

-

Nucleophilic Attack: The nucleophilic propyl group from the propylmagnesium bromide attacks the electrophilic carbonyl carbon of propanal. This step breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[1]

-

Protonation (Workup): The reaction mixture is treated with a weak acid, typically in an aqueous solution (acidic workup), to protonate the alkoxide intermediate, yielding 3-hexanol.[7]

-

Oxidation: The secondary alcohol, 3-hexanol, is then oxidized using a suitable oxidizing agent, such as a chromium-based reagent (e.g., potassium dichromate in sulfuric acid), to produce this compound.[4]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Successful synthesis requires strict adherence to anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[8] All glassware must be thoroughly flame-dried or oven-dried before use.

Protocol 1: Preparation of Propylmagnesium Bromide

-

Setup: Equip a flame-dried 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

-

Reagents: Add magnesium turnings to the flask. A small crystal of iodine can be added as an activating agent.[9]

-

Initiation: In the dropping funnel, place a solution of 1-bromopropane (B46711) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction may need gentle warming to initiate, which is indicated by bubbling and the disappearance of the iodine color.[9]

-

Addition: Once the reaction begins, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[10]

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete reaction of the magnesium. The resulting grey, cloudy solution is the Grignard reagent.

Protocol 2: Synthesis of 3-Hexanol

-

Cooling: Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice bath.

-

Aldehyde Addition: Prepare a solution of propanal in anhydrous diethyl ether and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Quenching (Workup): Cool the flask again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.[10] Alternatively, pour the reaction mixture over ice and then add dilute acid (e.g., H₂SO₄ or HCl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 3-hexanol.

Protocol 3: Oxidation to this compound

-

Oxidizing Solution: Prepare a solution of potassium dichromate (K₂Cr₂O₇) in water and concentrated sulfuric acid. Cool this solution in an ice bath.

-

Addition of Alcohol: Slowly add the crude 3-hexanol to the stirred oxidizing solution, maintaining a low temperature.

-

Reaction: After the addition, allow the reaction to stir at room temperature for several hours or until the color changes from orange to green, indicating the consumption of Cr(VI).

-

Isolation: Isolate the this compound product, typically through steam distillation or extraction with a suitable solvent.

-

Purification: Purify the crude this compound by fractional distillation.

Experimental Workflow

The overall laboratory workflow can be visualized as a sequence of distinct stages, from reagent preparation to final product purification.

Caption: High-level experimental workflow for this compound synthesis.

Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis. Yields are illustrative and can vary based on experimental conditions and technique.

| Parameter | Reagent / Condition | Stoichiometry (Molar Eq.) | Notes |

| Grignard Formation | |||

| Alkyl Halide | 1-Bromopropane | 1.0 | Limiting reagent for this step. |

| Metal | Magnesium Turnings | 1.1 - 1.2 | Slight excess to ensure full conversion of halide. |

| Solvent | Anhydrous Diethyl Ether | - | Must be strictly anhydrous.[8] |

| Grignard Addition | |||

| Aldehyde | Propanal | 0.9 - 1.0 | Added slowly at 0 °C. |

| Reaction Time | 1 hour | - | Post-addition at room temperature. |

| Oxidation | |||

| Oxidizing Agent | K₂Cr₂O₇ / H₂SO₄ | ~0.4 (K₂Cr₂O₇) | Stoichiometry depends on the specific oxidant used. |

| Overall Yield | |||

| Expected Yield | This compound | 60-75% | Overall yield from 1-bromopropane. |

Safety and Handling

-

Grignard Reagents: Are highly flammable, corrosive, and react violently with water. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.[8]

-

Diethyl Ether: Is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood and avoid all sources of ignition.

-

Chromium Reagents: Potassium dichromate is highly toxic and a known carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

This guide provides a comprehensive framework for the synthesis of this compound. For specific applications, optimization of reaction conditions may be necessary to maximize yield and purity.

References

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. Solved Retrosynthetic Analysis of 3-Hexanol: Two Options CH | Chegg.com [chegg.com]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydration of 3-Hexyne to 3-Hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hexanone through the hydration of 3-hexyne (B1328910). This compound is a valuable ketone intermediate in various organic syntheses, including the development of pharmaceutical compounds. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and product characterization data.

Introduction

The hydration of alkynes is a fundamental organic transformation that yields carbonyl compounds. For internal, symmetrical alkynes such as 3-hexyne, hydration results in the formation of a single ketone product, this compound. This specificity makes it a reliable synthetic route. The two principal methods for achieving this transformation are acid-catalyzed hydration, often facilitated by a mercury(II) salt, and hydroboration-oxidation. Both methods proceed through an intermediate enol which rapidly tautomerizes to the more stable keto form.[1]

Reaction Mechanisms

The conversion of 3-hexyne to this compound can be achieved through two primary pathways, each with its distinct mechanism.

Acid-Catalyzed Hydration

Acid-catalyzed hydration of 3-hexyne, typically in the presence of a mercury(II) sulfate (B86663) catalyst, proceeds via a Markovnikov addition of water across the triple bond.[2] Since 3-hexyne is symmetrical, the addition of the hydroxyl group can occur on either of the two sp-hybridized carbons, leading to the same enol intermediate. This enol then undergoes keto-enol tautomerization to yield this compound.